ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate
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Description
The compound “ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound is likely to have a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The compound likely contains a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms .Scientific Research Applications
Antimicrobial and Anticancer Agents
Compounds derived from ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate have been explored for their potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including those from the compound , and evaluated their in vitro antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity compared to the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Enzymatic Activity Enhancement
Another study investigated the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, revealing their potent effect on increasing the reactivity of the enzyme cellobiase. The new compounds formed from this compound and its derivatives showed significant enzymatic activity, highlighting their potential in biotechnological applications (Mohamed Abd & Gawaad Awas, 2008).
Antibacterial Agents
Research by Azab, Youssef, and El‐Bordany (2013) focused on creating new heterocyclic compounds with a sulfonamido moiety, starting from precursors related to this compound. These compounds were aimed at antibacterial applications and showed high activities against various pathogens, indicating their potential as novel antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Properties
IUPAC Name |
ethyl 2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-4-25-15(24)17(2,3)26-16-20-13-12(14(23)21-16)9-19-22(13)11-7-5-10(18)6-8-11/h5-9H,4H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOBWBGYKPNZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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